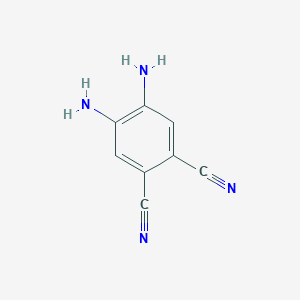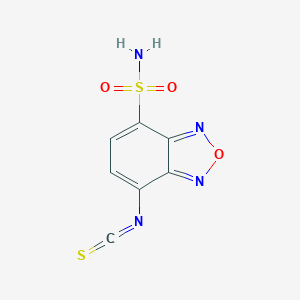
(E)-5-Ethylideneimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-Ethylideneimidazolidine-2,4-dione, also known as barbituric acid, is a heterocyclic organic compound with the molecular formula C4H4N2O3. Barbituric acid is a white crystalline powder that is soluble in water and ethanol. It was first synthesized in 1864 by Adolf von Baeyer and has since been used in various scientific research applications.
作用機序
The mechanism of action of (E)-5-Ethylideneimidazolidine-2,4-dione acid is not fully understood. However, it is believed to act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to an increase in inhibitory neurotransmission, resulting in sedation, hypnosis, and anticonvulsant effects.
Biochemical and Physiological Effects:
Barbituric acid has been shown to have various biochemical and physiological effects. It has been reported to decrease the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholine and dopamine. It has also been shown to decrease the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
実験室実験の利点と制限
One advantage of using (E)-5-Ethylideneimidazolidine-2,4-dione acid in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is its potential toxicity, particularly at high doses. It can also be difficult to control the dose and duration of exposure in lab experiments.
将来の方向性
There are several future directions for research involving (E)-5-Ethylideneimidazolidine-2,4-dione acid. One area of interest is the development of new barbiturate drugs with improved therapeutic properties and reduced side effects. Another area of interest is the study of the biochemical and physiological effects of (E)-5-Ethylideneimidazolidine-2,4-dione acid on various organs and tissues in the body. Additionally, there is potential for the use of (E)-5-Ethylideneimidazolidine-2,4-dione acid in the development of new materials, such as polymers and catalysts.
合成法
There are several methods for synthesizing (E)-5-Ethylideneimidazolidine-2,4-dione acid. One common method involves the reaction of urea with diethyl malonate in the presence of sodium ethoxide. This reaction produces ethyl (E)-5-Ethylideneimidazolidine-2,4-dione acid, which can then be converted to (E)-5-Ethylideneimidazolidine-2,4-dione acid by heating with hydrochloric acid.
科学的研究の応用
Barbituric acid has been used in various scientific research applications, including as a precursor for the synthesis of other compounds. It has also been used as a starting material for the synthesis of barbiturate drugs, which are used as sedatives, hypnotics, and anticonvulsants.
特性
CAS番号 |
137920-50-4 |
|---|---|
製品名 |
(E)-5-Ethylideneimidazolidine-2,4-dione |
分子式 |
C5H6N2O2 |
分子量 |
126.11 g/mol |
IUPAC名 |
(5E)-5-ethylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-2-3-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)/b3-2+ |
InChIキー |
UGIOACMSGGVRIA-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/1\C(=O)NC(=O)N1 |
SMILES |
CC=C1C(=O)NC(=O)N1 |
正規SMILES |
CC=C1C(=O)NC(=O)N1 |
同義語 |
2,4-Imidazolidinedione,5-ethylidene-,(E)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



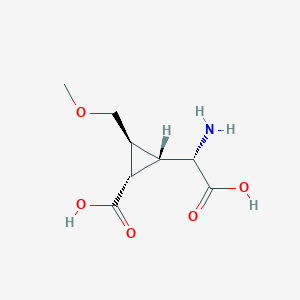

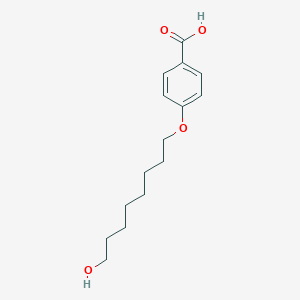


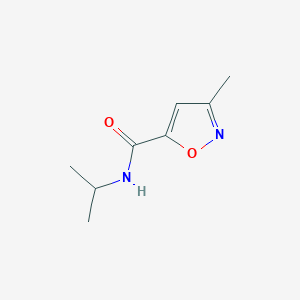
![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid](/img/structure/B137009.png)
![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)
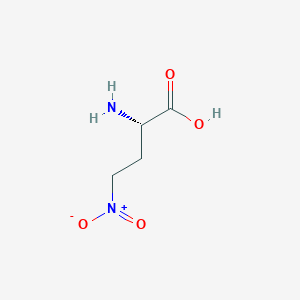
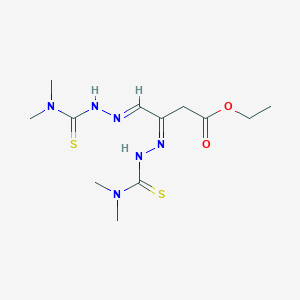
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)
